molecular formula C12H17NO3 B098746 Anhalonidine CAS No. 17627-77-9

Anhalonidine

Cat. No.: B098746
CAS No.: 17627-77-9
M. Wt: 223.27 g/mol
InChI Key: PRNZAMQMBOFSJY-ZETCQYMHSA-N
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Description

Anhalonidine is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with methoxy and hydroxyl functional groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anhalonidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors to form the isoquinoline core.

    Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Reduction and Hydroxylation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Anhalonidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Anhalonidine is structurally related to other psychoactive compounds such as mescaline and pellotine. It is known to interact with various neurotransmitter systems, particularly the serotonergic system. Research indicates that this compound may influence serotonin receptors, including 5-HT1D, 5-HT6, and 5-HT7, which are implicated in mood regulation and sleep modulation .

Pharmacological Effects

  • Sedative and Hypnotic Properties :
    • This compound has been reported to induce marked sleepiness at doses ranging from 100 to 250 mg. This effect suggests its potential as a treatment for sleep disorders .
    • Historical usage of related alkaloids like pellotine as sedatives indicates a precedent for exploring this compound in this context .
  • Psychoactive Effects :
    • Similar to mescaline, this compound may produce euphoria and altered states of consciousness, making it a candidate for therapeutic exploration in mental health treatments .
  • Vasodilatory Effects :
    • Some studies have indicated that this compound may exert vasodilatory effects, which could have implications for conditions involving vascular health .

Case Studies

  • Sleep Disorders : Preliminary studies suggest that this compound may be effective in treating insomnia and other sleep-related disorders. Its sedative properties have been evaluated in both in vitro and in vivo settings, showing promise as a non-benzodiazepine alternative for sleep induction .
  • Mental Health : The psychoactive properties of this compound warrant investigation into its use in treating depression and anxiety disorders. Research into similar compounds has shown potential benefits in mood enhancement and anxiety reduction, suggesting a similar pathway for this compound .

Data Tables

Application Area Effect Study Reference
Sedative/HypnoticInduces sleepiness
PsychoactiveEuphoria and altered states
VasodilatoryPotential vascular benefits

Future Research Directions

Further research is necessary to fully elucidate the pharmacokinetics and pharmacodynamics of this compound. Clinical trials focusing on its safety, efficacy, and optimal dosing regimens would be beneficial. Additionally, understanding the compound's interaction with various receptor systems will enhance its therapeutic profile.

Mechanism of Action

The mechanism of action of Anhalonidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (1S)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the hydroxyl group at the 8th position.

    (1R)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol: Stereoisomer with different spatial arrangement.

    6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol: Lacks the specific stereochemistry at the 1st position.

Uniqueness

The uniqueness of Anhalonidine lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

17627-77-9

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

(1S)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol

InChI

InChI=1S/C12H17NO3/c1-7-10-8(4-5-13-7)6-9(15-2)12(16-3)11(10)14/h6-7,13-14H,4-5H2,1-3H3/t7-/m0/s1

InChI Key

PRNZAMQMBOFSJY-ZETCQYMHSA-N

SMILES

CC1C2=C(C(=C(C=C2CCN1)OC)OC)O

Isomeric SMILES

C[C@H]1C2=C(C(=C(C=C2CCN1)OC)OC)O

Canonical SMILES

CC1C2=C(C(=C(C=C2CCN1)OC)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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